molecular formula C17H16ClNO4S B6412882 6-Chloro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261941-08-5

6-Chloro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6412882
CAS RN: 1261941-08-5
M. Wt: 365.8 g/mol
InChI Key: YKPJZCSVSFFDBC-UHFFFAOYSA-N
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Description

6-Chloro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid (also known as 6-CPSPBA) is a chemical compound with a wide range of scientific applications. It is a synthetic organic compound, which can be used in various experimental settings, from biochemical studies to drug discovery. Its unique structure and properties make it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 6-CPSPBA is not fully understood. It is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase, which are involved in the production of prostaglandins. In addition, 6-CPSPBA has been shown to inhibit the activity of certain transcription factors, such as NF-κB, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
6-CPSPBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which play an important role in inflammation and pain. In addition, 6-CPSPBA has been shown to inhibit the activity of transcription factors, which can affect gene expression and cellular signaling pathways. Finally, 6-CPSPBA has been shown to inhibit the activity of certain enzymes, which can affect the metabolism of various compounds in the body.

Advantages and Limitations for Lab Experiments

The main advantage of 6-CPSPBA for lab experiments is its high purity and stability. It is a highly pure compound, which makes it ideal for use in biochemical and cell-based assays. In addition, 6-CPSPBA is highly stable, which makes it suitable for long-term storage and use in experiments. However, one limitation of 6-CPSPBA is that it is not water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for 6-CPSPBA research. One potential direction is to further explore its mechanism of action, as well as its effects on gene expression, enzyme activity, and cellular signaling pathways. In addition, further research could be conducted to explore the potential therapeutic applications of 6-CPSPBA, such as its use in the treatment of inflammatory and pain-related conditions. Finally, further research could be conducted to explore the potential toxicological effects of 6-CPSPBA, as well as its potential interactions with other compounds.

Synthesis Methods

6-CPSPBA can be synthesized using a two-step reaction. The first step involves the reaction of 3-(pyrrolidinylsulfonyl)phenol with 6-chlorobenzoic acid in the presence of a base such as potassium carbonate. This reaction produces the desired 6-CPSPBA compound, along with byproducts such as potassium chloride and water. The second step involves the purification of the 6-CPSPBA product using a column chromatography technique.

Scientific Research Applications

6-CPSPBA is useful for a variety of scientific research applications, including drug discovery, biochemical studies, and cell-based assays. It has been used to study the effects of various compounds on gene expression, enzyme activity, and cellular signaling pathways. In addition, 6-CPSPBA has been used to study the effects of various drugs on the human body, as well as the effects of various environmental compounds on various organisms.

properties

IUPAC Name

2-chloro-6-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c18-15-8-4-7-14(16(15)17(20)21)12-5-3-6-13(11-12)24(22,23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPJZCSVSFFDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C(=CC=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692332
Record name 3-Chloro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid

CAS RN

1261941-08-5
Record name 3-Chloro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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